N-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide
Overview
Description
“N-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The compounds were designed with sulfonamide and benzamide pharmacophores due to their wide range of bioactivities . The structure elucidation of the compounds was carried out by 1H NMR, 13C NMR, and HRMS spectra .
Molecular Structure Analysis
The molecular structures of similar compounds have been reported . They consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
Chemical Reactions Analysis
The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . They consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
Mechanism of Action
In vitro enzyme assays showed that similar compounds had significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II), and acetylcholinesterase (AChE) enzymes at nanomolar levels . Ki values were in the range of 4.07 ± 0.38 – 29.70 ± 3.18 nM for hCA I and 10.68 ± 0.98 – 37.16 ± 7.55 nM for hCA II while Ki values for AChE were in the range of 8.91 ± 1.65 – 34.02 ± 5.90 nM .
Future Directions
Properties
IUPAC Name |
1-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-12-16(21-17(23)20-13-8-10-14(26-2)11-9-13)27-18(19-12)22-28(24,25)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,19,22)(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTPDNXKHLKYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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